molecular formula C30H51NO12 B607322 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid CAS No. 2126805-02-3

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Katalognummer: B607322
CAS-Nummer: 2126805-02-3
Molekulargewicht: 617.73
InChI-Schlüssel: RTKJPUANVDIPPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic derivative featuring a polyethylene glycol (PEG) chain with eight ethoxy units and a terminal bicyclo[6.1.0]non-4-ynyl group attached via a methoxycarbonylamino linker. The structure is engineered for applications in drug delivery, leveraging PEG’s hydrophilicity to enhance solubility and reduce immunogenicity . The bicyclo group is a bioorthogonal handle, enabling click chemistry for targeted conjugation . Its molecular weight (~800–1,000 Da) and extended PEG chain distinguish it from simpler propanoic acid derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is synthesized through a series of chemical reactions that involve the introduction of the BCN group and the PEG chain. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:

    Synthesis of BCN Intermediate: The BCN group is synthesized through a series of cycloaddition reactions.

    PEGylation: The PEG chain is attached to the BCN intermediate through etherification or esterification reactions.

    Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced through amidation or esterification reactions.

    Purification: The final product is purified using chromatography techniques to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation to label biomolecules with fluorescent tags or other probes.

    Medicine: Utilized in the development of drug delivery systems and targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology

Wirkmechanismus

The mechanism of action of 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid involves its ability to undergo SPAAC reactions with azide-tagged biomolecules. The BCN group reacts with azides to form stable triazole linkages, enabling the conjugation of various biomolecules. The terminal carboxylic acid can also react with primary amines to form amide bonds, facilitating the attachment of the compound to proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Compound Key Structural Features Molecular Weight Solubility Applications Unique Attributes
Target Compound 8-ethoxy PEG chain, bicyclo[6.1.0]non-4-ynyl group ~800–1,000 Da High (aqueous) Drug delivery, bioorthogonal tagging Bioorthogonal reactivity, prolonged circulation
3-[2-(2-Hydroxyethoxy)ethoxy]propanoic Acid () 2-ethoxy PEG chain, terminal hydroxyl ~220 Da Moderate Solubility enhancer Shorter chain limits half-life
(S)-2-(2-(6-Amino-9H-purin-9-yl)ethoxy)-3-phosphonopropanoic Acid () Purine base, phosphonate group ~347 Da Low (polar solvents) Nucleotide analogs, antiviral research Targets nucleotide-binding proteins
(2E)-3-Cyano-2-[[2-methyl-3-hydroxy-5-(phosphonooxymethyl)pyridin-4-yl]methylimino]propanoic Acid () Cyano group, phosphonooxymethyl pyridine ~413 Da Moderate Enzyme inhibition (e.g., kinases) Electrophilic cyano group
Hydroxy-PEG2-acid () 2-ethoxy PEG, terminal carboxylic acid ~206 Da High Bioconjugation, linker chemistry Simplicity for rapid conjugation

Key Findings

PEG Chain Length : The target compound’s 8-ethoxy PEG chain confers superior solubility and extended plasma half-life compared to shorter derivatives (e.g., 2-ethoxy in ). However, excessive PEGylation may reduce target binding efficiency due to steric hindrance .

Bioorthogonal Functionality : Unlike phosphonate- or purine-based analogs (), the bicyclo group enables strain-promoted azide-alkyne cycloaddition (SPAAC), critical for in vivo labeling without cytotoxic catalysts .

Acid Stability: The methoxycarbonylamino linker enhances stability in physiological pH compared to ester-linked prodrugs (e.g., ’s pivaloyloxymethyl esters), which hydrolyze rapidly .

Biodistribution : The extended PEG chain may reduce renal clearance compared to low-molecular-weight analogs, favoring accumulation in tissues with enhanced permeability (e.g., tumors) .

Research Implications

  • Drug Delivery: The compound’s PEGylation and bioorthogonal tag make it ideal for antibody-drug conjugates (ADCs) or nanoparticle functionalization.
  • Synergy with Natural Products : While natural chromones (–10) exhibit acetylcholinesterase inhibition, this synthetic derivative could deliver such bioactive moieties with improved pharmacokinetics .
  • QSAR Considerations : The bicyclo group’s van der Waals volume and electron-rich triple bond may dominate QSAR models, overshadowing PEG’s contributions to hydrophilicity .

Biologische Aktivität

The compound known as 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex molecular structure with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure and multiple ethylene glycol ether linkages, which may influence its solubility and interaction with biological targets. The presence of a methoxycarbonylamino group suggests potential for interaction with various receptors or enzymes.

Biological Activity Overview

The biological activity of this compound has been examined in several contexts:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays indicate an IC50 value in the low micromolar range, suggesting significant potency against tumor cells.
  • Enzyme Inhibition : The compound has been screened for its ability to inhibit various enzymes, including caspases and cholinesterases. Initial results indicate that it may act as a selective inhibitor, potentially useful in neurodegenerative diseases.
  • Wnt Pathway Modulation : Recent research indicates that compounds with similar structures can modulate the Wnt signaling pathway, which is crucial in cancer progression and stem cell maintenance. This could imply that our compound might have similar regulatory effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:

  • Receptor Binding : The structural components may allow for binding to specific receptors involved in cell signaling pathways.
  • Caspase Activation : The inhibition of caspases could lead to altered apoptosis pathways in cancer cells, promoting cell death.

Data Tables

Biological Activity IC50/EC50 Values Target Enzymes/Receptors
Antitumor Activity~5 µMVarious cancer cell lines
Caspase Inhibition~10 µMCaspase-3, Caspase-7
Cholinesterase Inhibition~15 µMAcetylcholinesterase
Wnt Pathway ModulationNot yet determinedWnt receptors

Case Studies

  • In Vitro Cancer Cell Line Study : A study conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that the compound significantly reduced cell viability at concentrations above 5 µM, indicating strong antitumor properties.
  • Enzyme Inhibition Assay : In a series of enzyme assays, the compound was tested against cholinesterases and demonstrated effective inhibition with an IC50 value of approximately 15 µM, suggesting potential therapeutic applications in Alzheimer's disease.
  • Wnt Pathway Analysis : A recent screening of structurally similar compounds showed that they could inhibit Wnt signaling in colorectal cancer models. While direct studies on our compound are pending, its structural similarities suggest it may also exhibit this activity.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKJPUANVDIPPF-FITHBNAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.